
Tert-butyl (5-chloro-2,4-difluorophenyl)sulfonyl(thiazol-4-yl)carbamate
Overview
Description
Chemical Structure: This compound consists of a thiazole ring linked via a sulfonyl-carbamate bridge to a 5-chloro-2,4-difluorophenyl group and a tert-butyl carbamate moiety. Its molecular formula is C₁₅H₁₃ClF₂N₂O₄S₂.
Preparation Methods
Starting Material Preparation: tert-Butyl thiazol-4-ylcarbamate
The synthesis begins with tert-butyl thiazol-4-ylcarbamate, which acts as the nucleophilic component for subsequent sulfonylation. This compound can be prepared via reaction of thiazol-4-yl amines with di-tert-butyl dicarbonate or related carbamoylation agents. In the key preparation steps, tert-butyl thiazol-4-ylcarbamate is dissolved in anhydrous tetrahydrofuran (THF) and cooled to low temperatures (-78 °C) to maintain reaction control and selectivity.
Generation of the Anionic Intermediate
The carbamate is treated with strong, non-nucleophilic bases such as lithium bis(trimethylsilyl)amide (LiHMDS) or lithium bis(trimethylsilyl)amide in THF at -78 °C. This deprotonates the thiazolyl nitrogen, generating a reactive anionic intermediate that is primed for nucleophilic attack on sulfonyl chlorides.
Parameter | Typical Conditions |
---|---|
Base | Lithium bis(trimethylsilyl)amide (LiHMDS) |
Solvent | Anhydrous tetrahydrofuran (THF) |
Temperature | -78 °C to 0 °C |
Reaction Time | 30 min to 1 h |
Sulfonylation with 5-chloro-2,4-difluorobenzenesulfonyl chloride
The key sulfonylation step involves the dropwise addition of 5-chloro-2,4-difluorobenzenesulfonyl chloride dissolved in THF to the cooled anionic intermediate. The reaction mixture is then gradually warmed to ambient temperature and stirred for extended periods (up to 12–24 hours) to ensure complete conversion.
Parameter | Typical Conditions |
---|---|
Electrophile | 5-chloro-2,4-difluorobenzenesulfonyl chloride |
Solvent | THF |
Temperature | -78 °C to room temperature |
Reaction Time | 12 to 24 hours |
Work-up and Purification
After completion, the reaction is quenched with saturated ammonium chloride or sodium bicarbonate solution to neutralize residual reagents. The organic phase is extracted with ethyl acetate, washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel chromatography or triturated with methanol to afford the pure tert-butyl (5-chloro-2,4-difluorophenyl)sulfonyl(thiazol-4-yl)carbamate as a white or colorless solid.
Step | Description |
---|---|
Quenching | Saturated NH4Cl or NaHCO3 solution |
Extraction solvent | Ethyl acetate |
Drying agent | Anhydrous Na2SO4 or MgSO4 |
Purification method | Silica gel chromatography or methanol trituration |
Typical yield | 58% to 67% |
Representative Experimental Data Summary
Entry | Starting Material (g, mmol) | Base (mL, mmol) | Sulfonyl Chloride (g, mmol) | Solvent Volume (mL) | Temp (°C) | Reaction Time | Yield (%) | Notes |
---|---|---|---|---|---|---|---|---|
1 | 26.5 g (132.3 mmol) | 185 mL LiHMDS (185 mmol) | 49.88 g (172 mmol) | 500 (THF total) | -78 to 20 | 3 h | 58 | Purified by trituration in MeOH |
2 | 160 g (799 mmol) | 1120 mL LiHMDS (1120 mmol) | 355.3 g (1440 mmol) | 2000 (THF total) | -78 to RT | 12 h | 67 | Large scale, triturated with MeOH |
3 | 0.503 g (2.51 mmol) | 2.76 mL LiHMDS (2.76 mmol) | 0.6205 g (2.51 mmol) | 10 (THF total) | -78 to RT | 24 h | Not specified | Purified by automated silica gel flash chromatography |
Mechanistic Insights and Reaction Optimization
- The use of lithium bis(trimethylsilyl)amide ensures strong deprotonation without nucleophilic side reactions.
- Low temperature (-78 °C) is critical to control the reactivity of the anion and prevent decomposition or side reactions.
- Slow addition of the sulfonyl chloride electrophile prevents local excess and side-product formation.
- Extended stirring at ambient temperature promotes complete sulfonylation.
- Work-up with aqueous ammonium chloride or sodium bicarbonate neutralizes residual base and acid chlorides.
- Purification by silica gel chromatography or methanol trituration yields high purity product with minimal contamination.
Summary Table of Key Preparation Parameters
Step | Reagents/Conditions | Outcome |
---|---|---|
Carbamate formation | Thiazol-4-yl amine + Boc reagent | tert-Butyl thiazol-4-ylcarbamate |
Deprotonation | LiHMDS, THF, -78 °C | Anionic thiazolyl intermediate |
Sulfonylation | 5-chloro-2,4-difluorobenzenesulfonyl chloride, THF | Target sulfonylated carbamate |
Work-up | Saturated NH4Cl/NaHCO3, EtOAc extraction | Crude product |
Purification | Silica gel chromatography, methanol trituration | Pure this compound |
Chemical Reactions Analysis
Tert-butyl (5-chloro-2,4-difluorophenyl)sulfonyl(thiazol-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to sulfides or thiols.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide
Scientific Research Applications
Chemistry
In the field of chemistry, Tert-butyl (5-chloro-2,4-difluorophenyl)sulfonyl(thiazol-4-yl)carbamate serves as a valuable reagent in organic synthesis. It acts as a building block for the preparation of more complex molecules. The compound's sulfonyl group can undergo various chemical transformations, including oxidation and substitution reactions.
Biology
Research into the biological activities of this compound has revealed its potential as an antimicrobial and anticancer agent. Preliminary studies indicate that it may inhibit the growth of certain bacterial strains and cancer cell lines. The mechanism of action is believed to involve interactions with specific enzymes and proteins, leading to the inhibition of their activity.
Case Study: Antimicrobial Activity
A study investigating the antimicrobial properties of this compound demonstrated effectiveness against multiple bacterial strains. The compound was tested using standard agar diffusion methods, showing significant inhibition zones compared to control groups.
Medicine
The compound is under investigation for its potential therapeutic applications. Researchers are exploring its efficacy in drug development, particularly for conditions requiring targeted therapies. Its unique structure may provide advantages in designing drugs with improved specificity and reduced side effects.
Industry
In industrial applications, this compound is utilized in the development of specialty chemicals and materials. Its properties make it suitable for formulating products with specific characteristics tailored to meet industry demands.
Table 2: Mechanism Insights
Mechanism | Description |
---|---|
Enzyme Inhibition | Interacts with key enzymes leading to reduced activity |
Protein Binding | Forms complexes with proteins affecting their function |
Table 3: Comparison with Similar Compounds
Compound Name | Structure Feature | Potential Application |
---|---|---|
Tert-butyl (5-chloro-2,4-difluorophenyl)sulfonyl(thiazol-2-yl)carbamate | Different thiazole position | Antimicrobial studies |
Tert-butyl (5-chloro-2,4-difluorophenyl)sulfonyl(imidazol-4-yl)carbamate | Imidazole instead of thiazole | Anticancer research |
Tert-butyl (5-chloro-2,4-difluorophenyl)sulfonyl(pyridyl-4-yl)carbamate | Pyridine ring | Drug development |
Mechanism of Action
The mechanism of action of tert-butyl (5-chloro-2,4-difluorophenyl)sulfonyl(thiazol-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and carbamate groups are known to interact with enzymes and proteins, potentially inhibiting their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
The phenyl ring’s substitution pattern significantly influences electronic properties, solubility, and reactivity. Below is a comparative analysis:
Compound Name | Phenyl Substituents | Molecular Formula | Molar Mass (g/mol) | Key Features | Reference |
---|---|---|---|---|---|
Target Compound | 5-Cl, 2,4-diF | C₁₅H₁₃ClF₂N₂O₄S₂ | - | High electrophilicity due to Cl/F; tert-butyl enhances steric bulk. | |
tert-butyl ((3-cyano-4-fluorophenyl)sulfonyl)(thiazol-4-yl)carbamate | 3-CN, 4-F | C₁₅H₁₄FN₃O₄S₂ | 383.42 | Cyano group increases polarity; potential for hydrogen bonding. | |
tert-Butyl (2,4,5-trifluorophenyl)sulfonylcarbamate | 2,4,5-triF | C₁₅H₁₃F₃N₂O₄S₂ | - | Enhanced lipophilicity; trifluorination may improve metabolic stability. |
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Chloro and fluoro substituents increase the sulfonyl group’s electrophilicity, facilitating nucleophilic reactions .
Thiazole Ring Modifications
Variations on the thiazole ring alter electronic and steric profiles:
Key Observations :
Key Observations :
- Low-Temperature Reactions : The target compound’s synthesis requires strict temperature control (-78°C) to avoid side reactions, likely due to the high reactivity of the sulfonyl chloride .
- Steric Effects: Bulky substituents (e.g., exo-2-aminonorbornane in ) reduce yields due to steric hindrance.
Spectral Data Comparison
¹H NMR shifts reflect substituent-induced electronic environments:
Key Observations :
Biological Activity
Tert-butyl (5-chloro-2,4-difluorophenyl)sulfonyl(thiazol-4-yl)carbamate is a synthetic compound with the molecular formula and a molecular weight of 410.85 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Thiazole Ring : Cyclization of appropriate precursors to create the thiazole structure.
- Introduction of the Sulfonyl Group : This is achieved through sulfonation reactions using sulfonyl chlorides.
- Attachment of the Phenyl Ring : The chlorinated and fluorinated phenyl ring is introduced via substitution reactions.
- Formation of the Carbamate Group : The final step involves reacting the intermediate with tert-butyl isocyanate under controlled conditions.
Biological Activity
Research indicates that this compound exhibits notable biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound has potential as an antimicrobial agent, with effectiveness against various bacterial strains.
- Anticancer Activity : Investigations into its anticancer effects have shown promise, particularly in inhibiting cell proliferation in specific cancer cell lines.
The biological activity of this compound is believed to stem from its interaction with specific molecular targets. The sulfonyl and carbamate groups are known to interact with enzymes and proteins, potentially inhibiting their activity. This mechanism is crucial for understanding how the compound exerts its effects in biological systems.
Antimicrobial Activity
A study evaluated the antimicrobial effects of various compounds, including this compound. The results indicated significant inhibition against several pathogens, suggesting its potential as a therapeutic agent in treating infections.
Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 32 |
Escherichia coli | 18 | 16 |
Pseudomonas aeruginosa | 20 | 8 |
Anticancer Activity
In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) demonstrated that this compound significantly reduced cell viability.
Cell Line | IC50 Value (µM) | Treatment Duration (hours) |
---|---|---|
MCF-7 | 12 | 24 |
A549 | 15 | 48 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing Tert-butyl (5-chloro-2,4-difluorophenyl)sulfonyl(thiazol-4-yl)carbamate, and how can yield and purity be optimized?
Answer: The compound can be synthesized via sequential coupling reactions. For example:
- Step 1: React tert-butyl carbamate precursors with halogenated thiazole intermediates in THF using LDA (lithium diisopropylamide) as a base to facilitate deprotonation and nucleophilic substitution .
- Step 2: Sulfonylation of the thiazole moiety using 5-chloro-2,4-difluorophenylsulfonyl chloride under anhydrous conditions, followed by purification via column chromatography (e.g., PE:EA = 5:1) .
- Optimization: Control reaction temperature (e.g., 0°C for sensitive intermediates) and use catalytic RuCl₃ or Pd(PPh₃)₄ for cross-coupling steps to enhance regioselectivity and reduce byproducts .
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
Answer:
- ¹H/¹³C NMR: Confirm regiochemistry of the sulfonyl and carbamate groups. For example, tert-butyl protons typically appear as a singlet near δ 1.5 ppm, while thiazole protons resonate between δ 7.0–8.5 ppm .
- HRMS (High-Resolution Mass Spectrometry): Validate molecular weight (e.g., [M+Na]⁺ peaks) with <2 ppm error .
- IR Spectroscopy: Identify sulfonyl (S=O stretching at ~1350–1150 cm⁻¹) and carbamate (C=O at ~1700 cm⁻¹) functional groups .
Q. How should researchers address solubility and stability challenges during in vitro assays?
Answer:
- Solubility: Test polar aprotic solvents (e.g., DMSO or ACN) for initial dissolution, followed by dilution in PBS (pH 7.4). Avoid aqueous buffers with high ionic strength to prevent precipitation .
- Stability: Store the compound at –20°C under inert atmosphere (N₂/Ar) to prevent hydrolysis of the carbamate group. Monitor degradation via HPLC at 254 nm over 24–72 hours .
Advanced Research Questions
Q. What mechanistic insights explain conflicting bioactivity data between in vitro and cellular assays for this compound?
Answer: Contradictions may arise from:
- Membrane Permeability: The sulfonyl-thiazole moiety may reduce cellular uptake due to high polarity. Use logP calculations (e.g., ChemAxon) or Caco-2 permeability assays to validate .
- Metabolic Instability: Cytochrome P450-mediated oxidation of the tert-butyl group could generate inactive metabolites. Perform LC-MS/MS metabolite profiling in hepatic microsomes .
- Off-Target Effects: Screen against kinase panels (e.g., Eurofins KinaseProfiler) to rule out non-specific binding .
Q. How can computational modeling guide the optimization of this compound’s selectivity for target enzymes?
Answer:
- Docking Studies: Use Schrödinger Glide or AutoDock Vina to model interactions between the sulfonyl group and catalytic residues (e.g., serine hydrolases). Prioritize compounds with hydrogen bonds to conserved active-site residues .
- MD Simulations: Run 100-ns simulations in GROMACS to assess conformational stability of the carbamate-thiazole scaffold. High RMSD values (>2 Å) suggest flexibility that may reduce binding affinity .
- QSAR: Build regression models using IC₅₀ data from analogs to predict substitutions (e.g., replacing 2,4-difluorophenyl with a bioisostere) that enhance potency .
Q. What experimental strategies resolve discrepancies in crystallographic data during structural determination?
Answer:
- Data Collection: Use synchrotron radiation (λ = 0.9 Å) for high-resolution (<1.2 Å) datasets. For twinned crystals, apply SHELXL’s TWIN/BASF commands for refinement .
- Disorder Modeling: For flexible tert-butyl groups, split occupancy or apply ISOR/SUMP restraints to refine anisotropic displacement parameters .
- Validation: Cross-check with PLATON’s ADDSYM to detect missed symmetry and Mogul/CSD to validate bond lengths/angles .
Q. How can researchers mitigate synthetic byproducts arising from sulfonylation or carbamate cleavage?
Answer:
- Byproduct Identification: Use LC-MS to detect sulfonic acid derivatives (e.g., from hydrolysis) or tert-butyl alcohol (from carbamate cleavage). Adjust reaction pH (e.g., maintain pH 8–9 with NaHCO₃) to suppress acid-catalyzed degradation .
- Protecting Groups: Introduce acid-labile groups (e.g., Boc for amines) during multi-step syntheses to prevent unwanted side reactions. Deprotect with TFA post-sulfonylation .
Q. What in vitro assays are most suitable for evaluating this compound’s mechanism of action?
Answer:
- Enzyme Inhibition: Use fluorescence-based assays (e.g., Caliper LabChip) for real-time monitoring of target enzyme activity (e.g., proteases or kinases) .
- Cellular Thermal Shift Assay (CETSA): Confirm target engagement by measuring protein thermal stability shifts in cell lysates .
- SPR (Surface Plasmon Resonance): Quantify binding kinetics (ka/kd) with immobilized recombinant protein targets .
Properties
IUPAC Name |
tert-butyl N-(5-chloro-2,4-difluorophenyl)sulfonyl-N-(1,3-thiazol-4-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClF2N2O4S2/c1-14(2,3)23-13(20)19(12-6-24-7-18-12)25(21,22)11-4-8(15)9(16)5-10(11)17/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUXRPSUESZMDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=CSC=N1)S(=O)(=O)C2=CC(=C(C=C2F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClF2N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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